molecular formula C22H19NO4 B4021276 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4021276
M. Wt: 361.4 g/mol
InChI Key: YUUQUFBTMYABNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often start from simple precursors. For instance, the facile synthesis of dinucleating ligands starting from bis(hydroxymethyl) compounds illustrates a convenient approach to complex molecules similar in structure to the compound (Sun et al., 2001). Moreover, the synthesis of 3-(2-Furyl)Phthalides under Friedel–Crafts reaction conditions provides insights into forming the furyl component, which is a crucial part of the target molecule (Shpuntov et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through spectroscopic methods and crystallography. For example, structural and spectroscopic studies of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine reveal how intramolecular hydrogen bonding influences molecular conformation (Xie et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the furyl group and indolone nucleus are pivotal in constructing the target molecule. The synthesis and transformation of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones into their oxoethylidene derivatives showcase the reactivity and functional group interconversions relevant to the target molecule (Becerra et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be inferred from closely related molecules. The crystallographic and computational studies on N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine provide insights into the solid-state characteristics and intermolecular interactions of similar compounds (Sathiyaraj et al., 2018).

Chemical Properties Analysis

Understanding the chemical behavior, such as reactivity towards electrophiles or nucleophiles, stability under various conditions, and susceptibility to oxidation or reduction, is crucial. The synthesis, biological activity, and SAR of antimycobacterial 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines highlight the chemical properties of furyl and benzyl substituted compounds, providing a foundation for discussing the chemical properties of the target molecule (Braendvang et al., 2007).

properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15-8-10-16(11-9-15)14-23-18-6-3-2-5-17(18)22(26,21(23)25)13-19(24)20-7-4-12-27-20/h2-12,26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQUFBTMYABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.